

# function of Lxw7 tfa in angiogenesis

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An In-depth Technical Guide on the Function of Lxw7 in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lxw7 is a synthetic, disulfide cyclic octa-peptide (cGRGDdvc) that has emerged as a potent and specific ligand for  $\alpha\beta3$  integrin.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the function of Lxw7 in angiogenesis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The trifluoroacetate (TFA) salt form of Lxw7 is commonly used in research.<sup>[3][4][5]</sup>

## Core Mechanism of Action

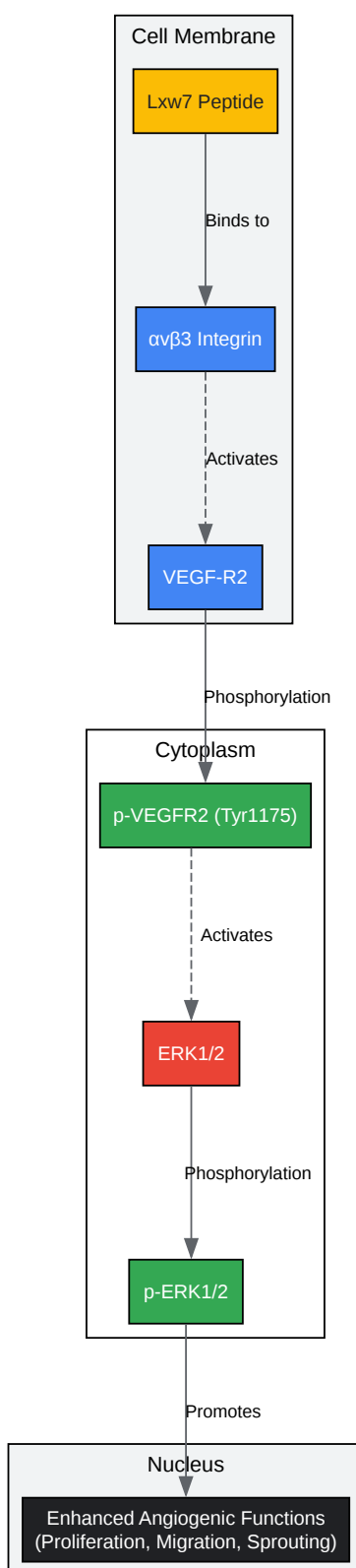
Lxw7 promotes angiogenesis primarily by targeting  $\alpha\beta3$  integrin, which is highly expressed on endothelial cells (ECs) and endothelial progenitor cells (EPCs).<sup>[1][6]</sup> Unlike traditional RGD-containing peptides, Lxw7 exhibits high binding specificity to ECs and EPCs, with minimal binding to platelets and monocytes.<sup>[1][2]</sup> The binding of Lxw7 to  $\alpha\beta3$  integrin initiates a signaling cascade that enhances the pro-angiogenic functions of these cells.<sup>[1]</sup>

The primary mechanism involves the activation of  $\alpha\beta3$  integrin, which in turn leads to increased phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) at the

Tyr1175 residue.[1] This event subsequently activates the downstream mitogen-activated protein kinase (MAPK) ERK1/2 signaling pathway.[1][7] The activation of this pathway promotes key cellular processes essential for angiogenesis, including endothelial cell proliferation, migration, and sprouting.[1][6][8][9]

## Signaling Pathway of Lxw7 in Endothelial Cells

The signaling cascade initiated by Lxw7 in endothelial cells is depicted below.



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Caption: Lxw7 binds to  $\alpha\beta3$  integrin, leading to VEGFR-2 and ERK1/2 phosphorylation, promoting angiogenesis.

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for Lxw7 in the context of its interaction with  $\alpha\beta3$  integrin and its effects on angiogenesis.

Parameter	Value	Target	Reference
IC <sub>50</sub>	0.68 $\mu$ M	$\alpha\beta3$ Integrin	[3][5][10]
Binding Affinity (Kd)	76 $\pm$ 10 nM	$\alpha\beta3$ Integrin	[1][10]

In Vivo Angiogenesis Assay	Result	Model System	Reference
Chick Chorioallantoic Membrane (CAM)	43% increase in blood vessel formation	LDS laden collagen hydrogels	[8]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Peptide Synthesis and Cyclization

- Synthesis: Biotinylated Lxw7 (LXW7-bio) and its variants are synthesized using established solid-phase peptide synthesis protocols with Fmoc chemistry.[1][6]
- Cleavage: Peptides are cleaved from the resin using a cocktail of 88% trifluoroacetic acid (TFA), 5% phenol, 5% H<sub>2</sub>O, and 2% Triisopropylsilane (TIPS) for 3 hours.[11]
- Purification: Crude peptides are precipitated in cold diethyl ether and purified after being dissolved in a solution of 5% acetonitrile/H<sub>2</sub>O.[11]
- Cyclization: Before purification, Lxw7 is cyclized by oxidizing the cysteine residues using Clear-Ox™ resin.[11]

## Cell Binding and Specificity Assays

- On-Bead Cell Binding Assay:
  - Resin beads displaying the Lxw7 peptide are incubated with a suspension of target cells (e.g., EPCs, ECs, or THP-1 monocytes) for 30-60 minutes.[\[11\]](#)
  - After incubation, the beads are washed to remove non-adherent cells.
  - The number of cells bound to each bead is quantified by microscopy. This assay demonstrates the high binding specificity of Lxw7 for EPCs/ECs over monocytes.[\[1\]](#)[\[11\]](#)
- Flow Cytometry for Binding Affinity and Blocking:
  - Target cells (e.g., ZDF-EPCs) are incubated with biotinylated Lxw7 (LXW7-biotin) at a concentration of 1  $\mu$ M for 30 minutes on ice.[\[11\]](#)
  - For blocking experiments, cells are pre-incubated with a monoclonal anti- $\alpha$ v $\beta$ 3 integrin antibody (20  $\mu$ g/mL) for 30 minutes on ice before the addition of LXW7-biotin.[\[1\]](#)[\[11\]](#)
  - Cells are washed and then incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE-Cy7) for 30 minutes on ice.[\[11\]](#)
  - The fluorescence intensity, which correlates with the amount of bound Lxw7, is analyzed by flow cytometry.[\[11\]](#)

## Western Blot Analysis for Signaling Pathway Activation

- Endothelial cells are cultured on surfaces coated with Lxw7 for a specified period (e.g., 96 hours).[\[1\]](#)
- Control surfaces are treated with D-biotin.[\[1\]](#)
- After culture, cells are lysed, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

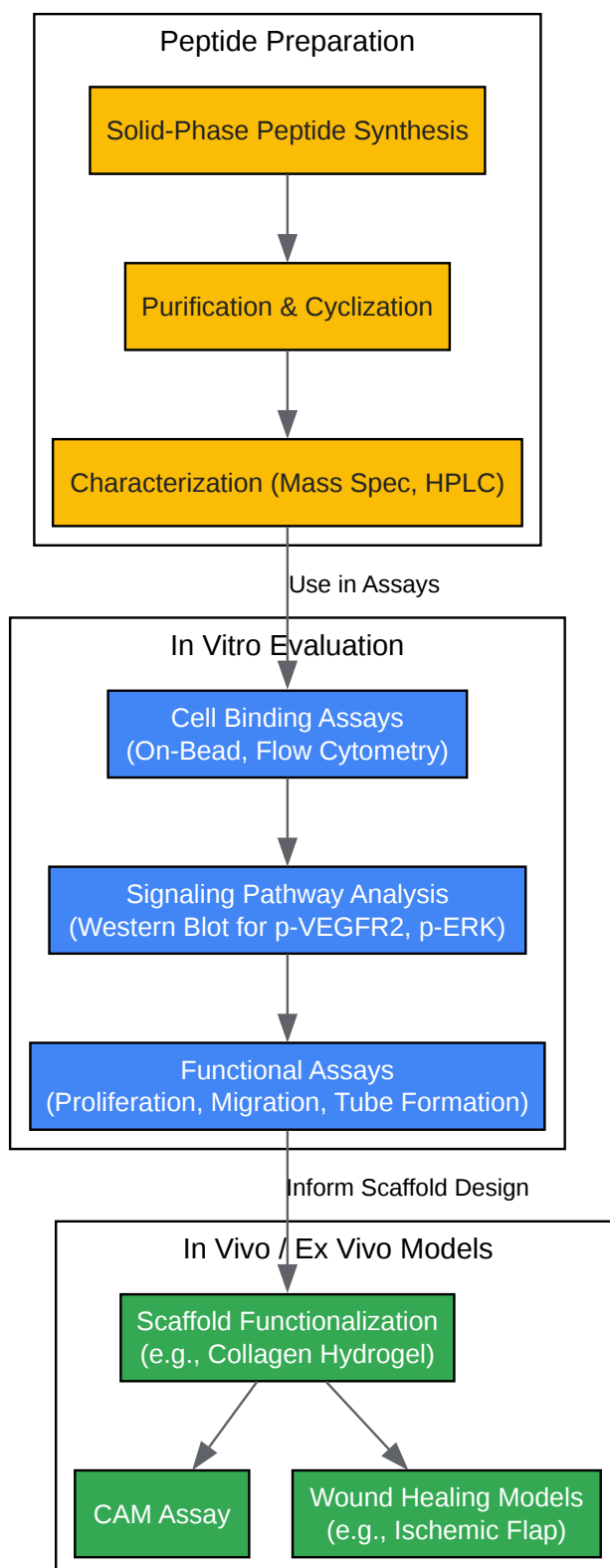
- The membrane is probed with primary antibodies against total and phosphorylated forms of VEGFR2 (Tyr1175) and ERK1/2.
- Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the level of phosphorylation.[1]

## In Vitro Angiogenesis Assays

- Cell Proliferation Assay (MTS/CCK-8):
  - 96-well plates are coated with avidin, followed by incubation with LXW7-biotin (1  $\mu$ M) or D-biotin as a control.[11]
  - Endothelial cells are seeded into the wells.
  - At various time points (e.g., 48, 72, 96 hours), a cell proliferation reagent (MTS or CCK-8) is added to the wells.[1][11]
  - The absorbance is measured to quantify cell viability and proliferation. Lxw7-treated surfaces have been shown to significantly promote EC proliferation after 48 hours.[1][11]
- Endothelial Cell Sprouting and Tube Formation:
  - Endothelial cells are cultured within a 3D collagen hydrogel modified with Lxw7.[9][12]
  - Cell sprouting and the formation of vascular networks are observed and quantified over several days using microscopy.[9][12]
  - The number of sprouts and the total length of the vessel network are measured to assess the pro-angiogenic effect of Lxw7.[12]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the pro-angiogenic effects of Lxw7.



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Caption: A typical experimental workflow for characterizing the pro-angiogenic functions of Lxw7.

## Conclusion

Lxw7 is a well-characterized cyclic peptide that specifically targets  $\alpha\beta3$  integrin on endothelial cells to promote angiogenesis.[1][13] Its mechanism of action, involving the activation of the VEGFR-2 and ERK1/2 signaling pathways, supports its pro-angiogenic functions such as enhanced cell proliferation and migration.[1][8] The specificity of Lxw7 for endothelial cells over other cell types like platelets and monocytes makes it an attractive candidate for various applications in tissue regeneration and therapeutic angiogenesis.[1][2] It has been successfully used to functionalize biomaterials, demonstrating its potential for improving vascularization in engineered tissues and wound healing contexts.[6][8][13][14]

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